N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]adamantane-1-carboxamide
Description
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]adamantane-1-carboxamide is a synthetic adamantane derivative characterized by a thiophene-containing carbamoylmethylphenyl moiety. The adamantane scaffold, known for its lipophilic and rigid bicyclic structure, is frequently employed in medicinal chemistry to enhance metabolic stability and binding affinity in drug candidates. This compound’s structural complexity suggests possible applications in targeting enzymes or receptors where adamantane derivatives have shown promise, such as viral proteases or neurotransmitter systems .
Properties
IUPAC Name |
N-[4-[2-oxo-2-(thiophen-2-ylmethylamino)ethyl]phenyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N2O2S/c27-22(25-15-21-2-1-7-29-21)11-16-3-5-20(6-4-16)26-23(28)24-12-17-8-18(13-24)10-19(9-17)14-24/h1-7,17-19H,8-15H2,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNEZVGQKBBJECY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NC4=CC=C(C=C4)CC(=O)NCC5=CC=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-({[(thiophen-2-yl)methyl]carbamoyl}methyl)phenyl]adamantane-1-carboxamide is a complex organic compound that has garnered interest due to its potential biological activities. This article explores its biological activity, synthesis, and pharmacological implications based on recent research findings.
Chemical Structure and Properties
The compound features a unique arrangement of functional groups, including an adamantane core, a thiophene moiety, and an amide linkage. Its molecular formula is , with a molecular weight of approximately 348.47 g/mol. The presence of the thiophene ring is particularly significant as it contributes to the compound's reactivity and biological interactions.
Pharmacological Potential
Research indicates that this compound may act as an inhibitor of specific biological receptors, suggesting its potential therapeutic applications. The mechanism of action typically involves the modulation of biological pathways critical in various disease processes, particularly those related to cancer and inflammation.
Key Findings:
- Inhibitory Action: Studies have shown that this compound can inhibit certain enzymes and receptors involved in disease progression. For instance, it has been tested against metalloenzymes that play a role in viral replication, demonstrating promising inhibitory effects .
- Selectivity and Potency: Preliminary data suggest that this compound exhibits favorable selectivity profiles for its targets, which is crucial for minimizing off-target effects in therapeutic applications .
Case Studies and Experimental Data
Several studies have evaluated the biological activity of this compound through in vitro and in vivo experiments:
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Carbamoylation Reaction: Involves reacting thiophene derivatives with adamantane carboxylic acids under controlled conditions.
- Purification Techniques: Advanced purification methods such as chromatography are employed to isolate the desired compound from reaction mixtures.
Comparative Analysis with Similar Compounds
To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 3-chloro-N-[4-(thiophen-2-yl)benzamide] | Contains a chloro group and benzamide structure | Exhibits receptor modulation activity similar to our compound |
| N-(4-methylphenyl)-N'-(thiophen-2-yl)urea | Urea linkage instead of amide | Less potent in inhibiting cancer cell growth compared to our compound |
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations:
Functional Group Diversity: The thiophene-methyl carbamoyl group in the target compound distinguishes it from analogs like the thiazole sulfamoyl (307509-28-0) and phenyldiazenyl (324538-57-0) derivatives. These groups influence electronic properties and target engagement.
Molecular Weight and Solubility :
- Higher molecular weights (e.g., 408.56 vs. 299.41) correlate with increased steric bulk, which may reduce membrane permeability but improve target affinity.
- Sulfonamide (307509-28-0) and hydroxycarbamoyl (847249-61-0) groups enhance hydrophilicity compared to the ethoxy (71458-44-1) and thiophene derivatives.
Biological Relevance :
- Adamantane derivatives with sulfamoyl or hydroxycarbamoyl groups are often explored as enzyme inhibitors (e.g., carbonic anhydrase, histone deacetylases) .
- Azo-containing compounds (324538-57-0) are less common in drug design due to stability concerns but have niche applications in photopharmacology .
Research Findings and Methodological Insights
- Docking Studies : Tools like Glide XP () are critical for predicting binding modes of adamantane carboxamides. For example, the thiophene group may engage in hydrophobic enclosure within protein pockets, while the carbamoyl linker forms hydrogen bonds .
- Synthetic Accessibility : Derivatives with simpler substituents (e.g., ethoxy, 71458-44-1) are more readily synthesized, serving as reference compounds in structure-activity relationship (SAR) studies .
- Thermodynamic Profiling : Molecular dynamics simulations (e.g., NAMD , ) could elucidate the conformational stability of the adamantane core in biological environments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
